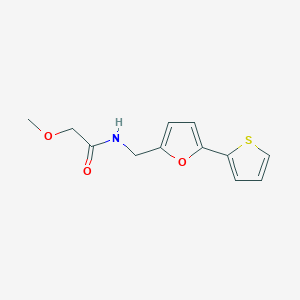

2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide” is a chemical compound that belongs to the family of acetamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves ligation methodologies featuring bio-orthogonal units and leading to the formation of a stable adduct . A proximity-induced ligation reaction that relies on a stable 2,5-dione, which can be conveniently generated under acidic conditions from a 2,5-dialkylfuran building block, and hydrazine nucleophiles, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed under physiological conditions and do not require any stimulus or trigger . The reaction leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .Scientific Research Applications

Metabolic Pathways in Herbicides

A study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, including their carcinogenic properties in rats and the complex metabolic activation pathways leading to DNA-reactive products. Although this study does not directly address 2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, it provides insights into the metabolic behaviors of structurally related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Biological Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, showcasing anti-inflammatory and analgesic properties. Their research contributes to the understanding of the synthesis and potential therapeutic applications of compounds related to this compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photolysis of Chloro-N,N-dimethylaniline

Guizzardi, Mella, Fagnoni, and Albini (2000) conducted a study on the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives. This study provides valuable insights into the chemical behavior of related heterocyclic compounds under photochemical conditions, which could be relevant for understanding the properties of this compound (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Soil Interaction and Herbicide Activity

Banks and Robinson (1986) explored the interaction and activity of chloroacetamide herbicides in soil, focusing on factors like herbicide retention and efficacy. While not directly related to this compound, this research provides contextual information on how similar compounds interact with environmental factors (Banks & Robinson, 1986).

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-15-8-12(14)13-7-9-4-5-10(16-9)11-3-2-6-17-11/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJHKZUSAMOZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)